Product packaging for ent-Tedizolid Phosphate(Cat. No.:CAS No. 1835340-19-6)

ent-Tedizolid Phosphate

Cat. No.: B1145310
CAS No.: 1835340-19-6
M. Wt: 450.3 g/mol
InChI Key: QCGUSIANLFXSGE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oxazolidinone Antibacterial Chemistry

The oxazolidinones are a significant class of synthetic antibiotics that inhibit bacterial protein synthesis. nih.govchemicalbook.com A defining characteristic of many molecules in this class, including Tedizolid (B1663884), is the presence of a chiral center. oup.comresearchgate.net This chirality gives rise to enantiomers, which are stereoisomers that are mirror images of each other. frontiersin.org In the case of Tedizolid, the antibacterial activity resides almost exclusively in the (R)-enantiomer. wikipedia.org This stereospecificity is a cornerstone of oxazolidinone chemistry, highlighting that the precise spatial arrangement of atoms is critical for the molecule to bind effectively to its target, the bacterial ribosome. nih.govncats.io The study of ent-Tedizolid Phosphate (B84403), the (S)-enantiomer, therefore, provides a negative control, helping to confirm the stereochemical requirements for antibacterial action. nih.govncats.io

Rationale for Research on ent-Tedizolid Phosphate: Bridging Chemical Structure and Biological Activity

The primary reason for synthesizing and studying this compound is to understand the structure-activity relationship (SAR) of Tedizolid. By comparing the inactive (S)-enantiomer with the active (R)-enantiomer, researchers can elucidate the critical structural features necessary for biological activity. tg.org.au This comparative analysis helps to map the binding site on the bacterial ribosome, providing a clearer picture of the molecular interactions that lead to the inhibition of protein synthesis. Such studies are fundamental in the field of medicinal chemistry as they guide the design of new, more potent, and selective antibiotic agents. oup.comresearchgate.net The lack of activity in this compound underscores the importance of the specific three-dimensional conformation of the active drug, a principle that applies to many chiral drugs. frontiersin.orgtg.org.au

Overview of Prodrug Strategy in Medicinal Chemistry: this compound as a Case Study

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. nih.govijpsjournal.com This strategy is often employed to overcome challenges such as poor solubility or bioavailability of the active drug. nih.gov Tedizolid Phosphate is a classic example of a prodrug. nih.gov The active drug, Tedizolid, has limited aqueous solubility. To counteract this, a phosphate group is attached to the molecule, creating Tedizolid Phosphate. nih.govacs.org This phosphate ester is significantly more water-soluble, and after administration, it is rapidly cleaved by enzymes in the body called phosphatases to release the active Tedizolid. chemicalbook.comorientjchem.org

While this compound itself is not used therapeutically, its existence as the enantiomer of a prodrug makes it an interesting subject for studying the stereoselectivity of the activating enzymes. Research can investigate whether the phosphatases that convert Tedizolid Phosphate to Tedizolid also act on this compound, and if so, at what rate. This provides deeper insights into the enzymatic processes involved in prodrug activation.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name [(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate nih.gov
Molecular Formula C17H16FN6O6P nih.gov
Molecular Weight 450.3 g/mol nih.gov
CAS Number 1835340-19-6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1835340-19-6

Molecular Formula

C17H16FN6O6P

Molecular Weight

450.3 g/mol

IUPAC Name

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1

InChI Key

QCGUSIANLFXSGE-LBPRGKRZSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F

Synonyms

(5S)-3-​[3-Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​5-​[(phosphonooxy)​methyl]​-2-oxazolidinone

Origin of Product

United States

Chemical Synthesis and Derivation Pathways of Ent Tedizolid Phosphate

Synthetic Routes to the Oxazolidinone Core of Tedizolid (B1663884)

A common strategy involves the cyclization of an appropriate amino alcohol precursor. One established route begins with 3-fluoro-4-bromoaniline, which undergoes N-acylation followed by reactions to introduce the chiral hydroxymethyl group, leading to the formation of the key (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone intermediate for Tedizolid synthesis. ciac.jl.cn

The core synthesis generally involves a coupling reaction, such as the Suzuki-Miyaura coupling, to connect the oxazolidinone fragment with the pyridine-tetrazole side chain. ciac.jl.cngoogle.com The reaction links a boronic acid or ester derivative of one fragment with a halide of the other, catalyzed by a palladium complex. google.comgoogle.com

Table 1: Key Reactions in Oxazolidinone Core Synthesis

Reaction StepKey Reagents & CatalystsPurposeReference
BorylationBis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂)Prepares a boronic ester intermediate from an aryl halide for subsequent coupling. ciac.jl.cn
Suzuki CouplingPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)Forms the crucial carbon-carbon bond between the oxazolidinone phenyl ring and the pyridine (B92270) ring. ciac.jl.cngoogle.com
CyclizationCarbobenzoxy chloride (Cbz-Cl), Triisopropyl borateForms the five-membered oxazolidinone ring from an amino alcohol precursor. cjph.com.cn

Phosphorylation Strategies for ent-Tedizolid Phosphate (B84403) Prodrug Formation

Tedizolid itself is the active molecule; the phosphate ester, Tedizolid Phosphate, is a prodrug designed to enhance aqueous solubility and bioavailability. nih.govmdpi.comnih.gov The phosphate group is rapidly cleaved by endogenous phosphatases in the body to release the active tedizolid. patsnap.comnih.govnih.gov The phosphorylation step occurs at the primary hydroxyl group of the C5-hydroxymethyl side chain of the oxazolidinone ring. nih.govnih.gov

This conversion is the final step in the synthesis. The reaction is not stereoselective and will phosphorylate the hydroxymethyl group of either the Tedizolid or ent-Tedizolid molecule. Several phosphorylating agents can be employed for this transformation.

Common phosphorylation methods include:

Phosphorus oxychloride (POCl₃): A reactive phosphorylating agent used to introduce the phosphate group, followed by hydrolysis and salt formation to yield the final product. cjph.com.cn

Phosphoramidite reagents: A milder approach involves reacting the alcohol with a phosphoramidite, such as dibenzyl N,N-diisopropylphosphoramidite, followed by oxidation and deprotection (e.g., hydrogenolysis using a Pd/C catalyst to remove benzyl (B1604629) protecting groups). ciac.jl.cn

Table 2: Comparison of Phosphorylation Reagents

ReagentTypical Reaction ConditionsAdvantagesReference
Phosphorus oxychloride (POCl₃)Reaction with the alcohol, followed by hydrolysis and pH adjustment.Cost-effective and direct. cjph.com.cn
Dibenzyl N,N-diisopropylphosphoramiditeMulti-step: reaction, oxidation, and debenzylation (e.g., Pd/C, H₂).Milder conditions, potentially leading to fewer side products. ciac.jl.cn

Characterization of Synthetic Intermediates and Final Product Purity in Research Contexts

In a research and development context, meticulous characterization of all synthetic intermediates and the final product is essential to confirm identity, structure, and purity. nbinno.com Given that ent-Tedizolid Phosphate is an enantiomeric impurity, analytical methods must be capable of distinguishing between the (R) and (S) forms.

A suite of analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of intermediates and the final compound.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compounds and can help identify impurities and degradation products. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and intermediates. selleckchem.com To resolve the enantiomers, a specialized form of HPLC is required.

Chiral Reverse-Phase HPLC (RP-HPLC): This is the critical technique for separating and quantifying Tedizolid Phosphate and its enantiomer, this compound. It utilizes a chiral stationary phase (e.g., based on β-cyclodextrin) to achieve enantiomeric resolution. ijpsjournal.com

Other Techniques: Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy may also be used for structural characterization.

The purity of this compound as a reference standard is typically expected to be ≥95%.

Table 3: Analytical Methods for Characterization and Purity Assessment

Analytical TechniquePurpose in SynthesisReference
¹H and ¹³C NMRStructural elucidation of intermediates and final product.
LC-MS/MSMolecular weight confirmation and identification of impurities/degradation products. ijpsjournal.com
HPLCQuantification of chemical purity (achiral analysis). selleckchem.com
Chiral RP-HPLCSeparation and quantification of enantiomers (Tedizolid vs. ent-Tedizolid). ijpsjournal.com
DSC (Differential Scanning Calorimetry)Thermal analysis to determine melting point and study solid-state properties. nih.gov

Novel Synthetic Approaches and Catalyst Development for this compound

Research into the synthesis of Tedizolid Phosphate aims to improve efficiency, reduce costs, and enhance environmental friendliness, making the process more suitable for large-scale industrial production. google.com These advancements would apply equally to the synthesis of its enantiomer for use as an analytical standard.

Key areas of development include:

Catalyst Optimization: While palladium catalysts are effective for the key Suzuki coupling step, their high cost and potential for product contamination are drawbacks. Research has focused on developing more active palladium catalysts with sophisticated ligands (e.g., X-Phos, RuPhos, SPhos) that can improve yields and reaction conditions. google.com

Alternative Catalysts: To move away from expensive palladium, other metal catalysts are being explored. A method for the synthesis of Tedizolid Phosphate using nickel catalysis has been reported, offering a potentially more economical alternative. google.commedkoo.com

Table 4: Comparison of Catalytic Systems in Tedizolid Synthesis

Catalyst SystemDescriptionPotential AdvantageReference
Traditional Palladium Catalysts (e.g., Pd(PPh₃)₄)First-generation palladium catalysts used for coupling reactions.Well-established and effective. google.com
Modern Palladium Catalysts (with ligands like X-Phos, SPhos)Systems using advanced phosphine (B1218219) ligands to enhance catalyst activity and stability.Higher yields, milder conditions, lower catalyst loading. google.com
Nickel CatalystsUse of nickel complexes as a lower-cost alternative to palladium.Reduced cost of raw materials. medkoo.com
Copper Catalysts (e.g., CuI, Cu(OAc)₂)Investigated for certain coupling steps in the synthesis.Low cost and readily available. google.com

Molecular Mechanisms of Action and Target Interaction Studies

Ribosomal Binding Dynamics: Interaction with Bacterial 23S Ribosomal RNA (rRNA)

Tedizolid (B1663884) targets the 50S subunit of the bacterial ribosome, binding specifically to the 23S rRNA component. nih.govnih.gov This interaction is central to its mechanism of action, as it disrupts the critical process of protein synthesis. patsnap.comresearchgate.net The binding site is located within a functionally crucial region of the ribosome, leading to the effective cessation of bacterial replication. nih.gov

The binding site for tedizolid is situated within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. nih.govpatsnap.com This is the enzymatic core of the ribosome, responsible for catalyzing peptide bond formation. Tedizolid occupies the A-site pocket of the PTC, the very location where the aminoacyl moiety of an incoming transfer RNA (tRNA) is meant to dock. nih.govresearchgate.net By binding here, tedizolid sterically obstructs the correct positioning of aminoacyl-tRNA, thereby preventing its incorporation into a growing polypeptide chain. nih.gov

The interaction is stabilized by specific contacts with universally conserved nucleotides of the 23S rRNA. researchgate.net Key interactions for tedizolid include:

A close lone-pair interaction between its tetrazole ring and the nucleobase U2584. nih.gov

Two potential hydrogen-bond contacts formed by its C5-domain hydroxyl group with the phosphate (B84403) oxygen and the ribose 2′-OH of A2503. nih.gov

The additional D-ring of tedizolid's structure is thought to enable interactions with supplementary sites on the ribosome, contributing to its increased potency. nih.govresearchgate.net

The binding of oxazolidinone antibiotics to the PTC is known to stabilize a distinct, nonproductive conformation of this active site. researchgate.net Studies with the related compound linezolid (B1675486) show that its binding stabilizes the nucleobase of U2585 in an orientation that is incompatible with active peptide bond formation. researchgate.net It is proposed that tedizolid induces a similar non-functional state of the PTC. researchgate.net

Further insight comes from comparative studies with a regioisomer of tedizolid. When this isomer binds, its unfavorably positioned methyl group abolishes the key interaction with U2584, leading to a conformational rearrangement of both U2584 and U2506, which move closer to the antibiotic's binding site. nih.gov This highlights the specificity of the tedizolid-ribosome interaction and suggests that the precise positioning of the drug is critical for inducing the stalled ribosomal state.

The primary mechanism of tedizolid is the inhibition of the initiation phase of bacterial protein synthesis. patsnap.comnih.govorthobullets.comnih.gov By blocking the A-site within the PTC, tedizolid prevents the formation of the crucial initiation complex. nih.govnih.gov This complex must assemble correctly for protein synthesis to begin, and it consists of the N-formylmethionyl-tRNA (fMet-tRNA), the 30S and 50S ribosomal subunits, and messenger RNA (mRNA). nih.govnih.gov Specifically, research on oxazolidinones demonstrates that they prevent the formation of the fMet-tRNA-ribosome-mRNA ternary complex, a critical step that precedes the elongation phase. nih.govnih.gov Consequently, the synthesis of bacterial proteins is halted before it can effectively begin. patsnap.com

Comparative Molecular Analysis with Other Oxazolidinone Antibiotics (e.g., Linezolid)

Tedizolid demonstrates significantly greater in vitro potency compared to linezolid, the first-generation oxazolidinone. mdpi.comcmac-journal.ru This enhanced activity is attributed to specific structural differences that optimize its interaction with the ribosomal target.

The hydroxymethyl group on tedizolid's A-ring, which replaces the acetamide (B32628) group of linezolid, allows it to maintain activity against bacterial strains carrying the cfr gene. nih.govnih.gov The cfr gene encodes a methyltransferase that modifies nucleotide A2503 in the 23S rRNA. This methylation confers resistance to linezolid, but tedizolid's structure is less affected by this modification, allowing it to bind effectively. nih.gov Furthermore, the tetrazole-pyridine moiety (D-ring) of tedizolid facilitates additional interactions within the PTC, such as the contact with U2584, which contributes to a higher binding affinity and greater potency. nih.govnih.govresearchgate.net

Comparative In Vitro Potency (MIC µg/L) of Tedizolid and Linezolid Against S. aureus Strains
OrganismCompoundMIC50MIC90
All S. aureusTedizolid0.250.5
Linezolid1-22-4
MSSATedizolid0.250.5
Linezolid12
MRSATedizolid0.250.5
Linezolid12

Data sourced from multiple studies. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. ekb.eg

Investigations into Off-Target Molecular Interactions (e.g., Monoamine Oxidase Inhibition Studies in vitro)

Off-target interactions are an important consideration in drug development. For the oxazolidinone class, a known interaction is the inhibition of monoamine oxidase (MAO) enzymes. In vitro studies have confirmed that tedizolid, like linezolid, is a weak, reversible inhibitor of both human MAO-A and MAO-B. nih.govnih.gov

However, comparative enzymatic assays reveal differences in inhibitory potential. Tedizolid is a more potent inhibitor of MAO-A than linezolid, but a less potent inhibitor of MAO-B. nih.govnih.gov It is important to note that the prodrug, tedizolid phosphate, exhibits only minimal inhibitory effects on either MAO isoform. nih.gov The weak and reversible nature of this inhibition suggests a low probability of clinically significant MAO-related interactions at therapeutic concentrations. nih.gov

In Vitro Monoamine Oxidase (MAO) Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Tedizolid8.75.7
Linezolid46.02.1

IC50 is the half maximal inhibitory concentration. Data from in vitro studies with human MAO enzymes. nih.govnih.gov

Structure Activity Relationship Sar Studies of Ent Tedizolid Phosphate and Its Active Moiety

Importance of the C-5 Position Side Chain Modifications

The substituent at the C-5 position of the oxazolidinone A-ring is a critical determinant of antibacterial potency and the resistance profile. Early SAR studies on oxazolidinones suggested that a C-5 acetamidomethyl side chain, as seen in linezolid (B1675486), was optimal for antimicrobial activity, acting as a hydrogen bond donor essential for ribosome binding interactions. nih.gov However, later research revealed that modifications at this position could overcome certain resistance mechanisms. nih.govnih.gov

Tedizolid (B1663884) features a hydroxymethyl group at the C-5 position. researchgate.net While initial investigations into 5-hydroxymethyl oxazolidinones showed them to be significantly less potent than their 5-acylaminomethyl counterparts, this limitation was overcome in tedizolid through the incorporation of an optimized D-ring system. nih.govresearchgate.net The key advantage of the C-5 hydroxymethyl group is its role in evading resistance conferred by the cfr (chloramphenicol-florfenicol resistance) gene. nih.govnih.gov The cfr gene encodes a methyltransferase that modifies an adenine (B156593) nucleotide (A2503) in the 23S rRNA of the ribosomal binding site. nih.gov This methylation sterically hinders the binding of antibiotics with a C-5 acetamide (B32628) group, like linezolid, leading to reduced activity. nih.gov

In contrast, the smaller hydroxymethyl group of tedizolid does not clash with the methylated A2503, allowing the antibiotic to maintain its binding affinity and potent activity against cfr-positive strains. nih.govnih.gov Studies comparing isogenic strains with and without the cfr gene show that the potency of compounds with hydroxymethyl substituents is largely unaffected by Cfr methylation, whereas compounds with the acetamide group exhibit a significant loss in activity. nih.gov This structural difference is a primary reason for tedizolid's effectiveness against certain linezolid-resistant pathogens. nih.govmdpi.com

Table 1: Impact of C-5 Substituent on Activity Against cfr-Positive Strains
C-5 Substituent GroupExample CompoundEffect on Potency Against cfr+ StrainsRationale
HydroxymethylTedizolidActivity retained nih.govSmall size avoids steric clash with methylated A2503 nucleotide in the ribosomal binding site. nih.govnih.gov
AcetamidomethylLinezolidActivity reduced (2- to 8-fold) nih.govLarger group creates steric hindrance with the methylated A2503, weakening binding affinity. nih.gov
1,2,3-TriazoleExperimental OxazolidinonesActivity retained nih.govMaintains potent activity, suggesting an alternative interaction mode that is not disrupted by Cfr methylation. nih.gov

Role of the D-ring System in Ribosomal Binding Affinity and Potency

A defining feature of tedizolid's structure is the presence of an additional, para-oriented aromatic ring system (the D-ring), which consists of a pyridine (B92270) linked to a methylated tetrazole. nih.govnih.gov This extended structure significantly enhances the molecule's potency by creating additional contact points within the peptidyl transferase center (PTC) of the bacterial ribosome. researchgate.netnih.gov The D-ring allows for binding interactions at the periphery of the PTC, a region not engaged by earlier oxazolidinones like linezolid. nih.govacs.org

The incorporation of the D-ring provides additional sites for hydrogen bonding and stabilizes the binding of the entire molecule to its ribosomal target. researchgate.netresearchgate.net This enhanced stabilization is crucial, as it compensates for the otherwise lower intrinsic potency of the C-5 hydroxymethyl side chain. researchgate.net The tetrazole component of the D-ring enables a close lone-pair interaction with the U2584 nucleotide of the 23S rRNA, further anchoring the drug in its binding pocket. nih.govacs.org

Cryo-electron microscopy studies have visualized these interactions, showing that the extended C- and D-ring systems of tedizolid allow it to adopt a classical oxazolidinone binding pose but with subtle, potency-enhancing differences. nih.gov The additional interactions provided by the D-ring are a key contributor to tedizolid's four- to eightfold greater in vivo potency compared to linezolid against a wide range of Gram-positive pathogens. nih.gov

Table 2: Contribution of Tedizolid's Structural Rings to Ribosomal Binding
Structural ComponentKey FeatureContribution to Binding and Potency
A-Ring (Oxazolidinone)Core scaffold with (S) chirality and C-5 hydroxymethyl group nih.govBinds in the A-site of the PTC; C-5 modification helps evade cfr-mediated resistance. nih.govnih.gov
B-Ring (Fluorophenyl)Fluorinated benzene (B151609) ring acs.orgOrients the molecule within the binding pocket, nestled by nucleotides A2451 and C2452. acs.org
C- and D-Rings (Pyridinyl-tetrazole)Extended, para-oriented aromatic system researchgate.netresearchgate.netProvides additional binding interactions, enhances stabilization, and improves overall potency. nih.govresearchgate.net Enables lone-pair interaction with U2584. nih.gov

Impact of the Phosphate (B84403) Group on Prodrug Activation and Biotransformation

Tedizolid itself has poor water solubility. nih.gov To overcome this, it is administered as ent-tedizolid phosphate, a phosphate ester prodrug. nih.govnih.gov This approach significantly increases aqueous solubility, making the compound suitable for administration. snv63.ru The phosphate group is strategically attached to the C-5 hydroxymethyl side chain. nih.gov

Following administration, this compound is rapidly and extensively converted to the active moiety, tedizolid, by non-specific endogenous phosphatases, such as alkaline phosphatase, which are abundant in plasma and tissues. nih.govsnv63.runih.govnih.gov This biotransformation is highly efficient; in human pharmacokinetic studies, the prodrug is often below the lower limit of quantification in plasma shortly after administration, indicating a rapid and complete conversion. nih.govnih.gov

The activation process involves the hydrolytic cleavage of the phosphate ester bond, releasing the active tedizolid and inorganic phosphate. nih.gov Tedizolid is the only measurable metabolite in plasma. nih.gov The primary route of elimination for the active drug is through the liver, where it is converted into an inactive and non-circulating sulfate (B86663) conjugate, which is then predominantly excreted in the feces. nih.govnih.gov This efficient prodrug strategy ensures high bioavailability of the active compound and supports a pharmacokinetic profile suitable for once-daily administration. nih.govnih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling have played a vital role in understanding the SAR of tedizolid and in predicting the molecular basis for its enhanced activity. nih.govasm.org Techniques such as molecular docking have been used to simulate the interaction of tedizolid and related oxazolidinones with the bacterial ribosome. nih.govresearchgate.net

These models have been instrumental in explaining experimental observations. For example, docking studies of tedizolid (as TR-700) and linezolid into both wild-type and cfr-methylated ribosome models provided a clear structural rationale for tedizolid's retained activity. nih.gov The models showed that the C-5 hydroxymethyl group of tedizolid fits into the binding site without clashing with the added methyl group on A2503, whereas the larger acetamide group of linezolid experiences a steric penalty. nih.gov

Furthermore, high-resolution structural data from cryo-electron microscopy (cryo-EM) has been combined with computational methods like molecular dynamics flexible fitting (MDFF) to refine the binding poses of tedizolid and its analogs within the PTC. nih.govacs.org These combined approaches allow for a detailed visualization of key interactions, such as the hydrogen bonds formed by the C-5 hydroxyl group with nucleotide A2503 and the interaction between the D-ring's tetrazole and U2584. nih.gov Such insights are invaluable for rational drug design and for predicting how future structural modifications might impact binding affinity and antibacterial potency. nih.govnih.gov

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Principles Non Human & in Vitro Investigations

Prodrug Conversion to Active Tedizolid (B1663884): Enzymatic Mechanisms

Tedizolid phosphate (B84403) is a prodrug designed to enhance aqueous solubility for administration. mdpi.com It is rapidly and extensively converted to its microbiologically active moiety, tedizolid, by nonspecific endogenous phosphatases present in plasma and other tissues. mdpi.comnih.govnih.gov This enzymatic conversion is a hydrolysis reaction that cleaves the phosphate group from the parent molecule. The process is efficient, with the half-life of tedizolid phosphate being approximately 10 minutes, leading to tedizolid becoming the primary circulating compound. mdpi.com In vitro studies have confirmed that this conversion occurs without the involvement of cytochrome P450 (CYP) enzymes. ebmconsult.com

Absorption and Distribution Studies in Non-Human Models

Preclinical studies in animal models, including rats and dogs, have demonstrated that tedizolid is well-absorbed and distributed throughout the body. nih.gov Following administration of tedizolid phosphate, tedizolid is the only measurable metabolite in plasma. nih.gov The volume of distribution in preclinical models indicates good tissue penetration. dovepress.com Studies in rats have shown that tedizolid penetrates the central nervous system, although to a lesser extent than linezolid (B1675486). dovepress.com Furthermore, investigations in murine models have shown that tedizolid penetrates well into the epithelial lining fluid (ELF) of the lung. oup.com In a rat model, the penetration ratio of tedizolid from the blood to the cerebrospinal fluid was found to increase when administered with an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), suggesting these efflux transporters may play a role in its distribution. researchgate.net

Table 1: Tedizolid Tissue Penetration in Preclinical and Non-Human Models

Animal Model Tissue Penetration Metric Finding
Murine Lung Epithelial Lining Fluid (ELF) Good Penetration Supported exploration for use in pneumonia. oup.com
Rat Cerebrospinal Fluid (CSF) Penetration Ratio 2.16% (alone), 3.53% (with P-gp/BCRP inhibitor). researchgate.net

Excretion and Metabolic Pathways in Non-Human Systems

Metabolism of tedizolid in non-human species, such as rats and dogs, primarily occurs through sulfation in the liver, forming an inactive sulfate (B86663) conjugate. nih.govdovepress.com This process is independent of the cytochrome P450 (CYP) enzyme system. ebmconsult.com Preclinical studies using human liver microsomes showed no degradation of tedizolid, confirming it is not a substrate for hepatic CYP450 enzymes. ebmconsult.com The primary route of excretion across preclinical species is fecal, accounting for the majority of the administered dose. nih.gov The main excreted metabolite is the inactive tedizolid sulfate. nih.gov A smaller portion of the dose is eliminated through urine. nih.govebmconsult.com Glucuronidation products were not detected in these non-human systems. nih.gov

Pharmacokinetic Linearity Studies in Preclinical Models

Pharmacokinetic studies in animal models have demonstrated that tedizolid exhibits linear pharmacokinetics. nih.gov In BALB/c mice, a proportional 2-fold increase in exposure (AUC) and maximum concentration (Cmax) was observed when the dose was increased from 10 to 20 mg/kg. mdpi.com This dose-proportional relationship indicates that the absorption, distribution, metabolism, and excretion processes are not saturated within this therapeutic range. The linear pharmacokinetic profile simplifies dosing considerations and predictions of drug exposure at different dose levels. nih.gov

Pharmacodynamic Parameters Correlating with Efficacy in in vitro and Animal Infection Models

The pharmacodynamic (PD) parameter that best correlates with the efficacy of tedizolid in preclinical models is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC). ebmconsult.comoup.comnih.gov In a neutropenic murine thigh infection model with Staphylococcus aureus, an fAUC/MIC ratio of approximately 50 was required to achieve a bacteriostatic effect (stasis). oup.comnih.gov In a neutropenic murine pneumonia model, the fAUC/MIC ratio required for stasis was found to be approximately 20. oup.comnih.govresearchgate.net These findings highlight the importance of unbound drug exposure relative to the pathogen's susceptibility in determining treatment success.

Table 2: Tedizolid Pharmacodynamic Targets in Neutropenic Murine Models

Infection Model Pathogen PD Parameter Value for Stasis
Thigh Infection S. aureus fAUC/MIC ~50 oup.comnih.gov
Pneumonia S. aureus fAUC/MIC ~20 oup.comnih.govresearchgate.net

Influence of Immune Status (e.g., Neutropenia) on Efficacy in Animal Models

The efficacy of tedizolid is significantly influenced by the immune status of the host, specifically the presence of neutrophils. In a murine thigh infection model, the activity of tedizolid against S. aureus was considerably enhanced in immunocompetent mice compared to neutropenic mice. oup.comasm.org The presence of granulocytes increased the activity of tedizolid by an average of 25-fold. oup.com In neutropenic mice, achieving bacterial stasis required a much higher dose compared to non-neutropenic animals. ebmconsult.com However, other studies in a murine lung infection model with Streptococcus pneumoniae suggest that tedizolid maintains potent efficacy in both immunocompetent and neutropenic hosts, with the absence of granulocytes not jeopardizing the treatment outcome. nih.gov More recent studies in a neutropenic mouse thigh infection model have also shown that at clinically relevant exposures, tedizolid can achieve stasis against MRSA over time. asm.orgnih.gov

Table 3: Comparison of Tedizolid Efficacy in Immunocompetent vs. Neutropenic Murine Lung Infection Model (S. pneumoniae)

Efficacy Endpoint fAUC/MIC in Immunocompetent Mice fAUC/MIC in Neutropenic Mice
Stasis 8.96 19.21 nih.gov
1-log reduction 24.62 48.29 nih.gov

Mechanisms of Antimicrobial Resistance to Ent Tedizolid Phosphate

Ribosomal RNA Mutations (e.g., 23S rRNA, G2576U, T2500A)

The primary target of oxazolidinones, including tedizolid (B1663884), is the 50S ribosomal subunit, where they bind to the 23S ribosomal RNA (rRNA) to inhibit protein synthesis. nih.gov Mutations in the gene encoding this 23S rRNA are a common mechanism of resistance.

The most frequently observed mutation conferring resistance to linezolid (B1675486) is the G2576T mutation in the 23S rRNA gene. nih.gov While ent-tedizolid phosphate (B84403) generally retains activity against strains with this mutation, its efficacy can be diminished. nih.gov Another significant mutation, T2500A, has also been identified in linezolid-resistant strains, although its direct impact on ent-tedizolid phosphate susceptibility is still under investigation. A T2504A mutation has been found in an Enterococcus faecium isolate, leading to high minimum inhibitory concentrations (MICs) for both linezolid and tedizolid. nih.gov

The enhanced potency of tedizolid is attributed to its modified side chain, which allows for additional binding interactions with the ribosome, making it less susceptible to the effects of single-point mutations compared to linezolid. nih.gov

Ribosomal Protein Mutations (e.g., L3, L4)

In addition to rRNA mutations, alterations in ribosomal proteins that are in close proximity to the oxazolidinone binding site can also contribute to resistance. Mutations in the L3 and L4 ribosomal proteins have been implicated in reduced susceptibility to oxazolidinones.

Role of the cfr Gene and Methyltransferase-Mediated Resistance

A significant mechanism of resistance to multiple classes of antibiotics that target the 50S ribosomal subunit, including oxazolidinones, is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. who.intsemanticscholar.org This gene is often located on mobile genetic elements, such as plasmids, facilitating its horizontal transfer between different bacterial species. researchgate.net

The cfr gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. researchgate.net This methylation prevents the binding of several classes of antibiotics, including oxazolidinones, to their ribosomal target.

Notably, this compound has been shown to be largely unaffected by the presence of the cfr gene. nih.gov This is attributed to structural differences in its A-ring C5 substituents compared to linezolid, which allows it to maintain activity against cfr-positive strains. nih.gov

Efflux Pump Mechanisms of Resistance (e.g., optrA gene)

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.com This is a recognized mechanism of resistance to various classes of antibiotics.

The optrA gene, which encodes an ATP-binding cassette (ABC) transporter, has been identified as a cause of resistance to oxazolidinones and phenicols. This gene is often found on transferable plasmids and has been detected in linezolid-non-susceptible E. faecalis isolates. nih.gov The presence of optrA can lead to decreased susceptibility to this compound, although the clinical significance of this is still being evaluated.

Development of Resistance in in vitro and Preclinical Models

Studies conducted in laboratory settings have provided insights into the potential for resistance development to this compound. The spontaneous frequency of resistance development to tedizolid is generally low. nih.gov

In vitro studies have demonstrated that this compound has a lower propensity for selecting resistant mutants compared to linezolid. nih.gov However, under selective pressure, resistance can emerge through the mechanisms described above, including target site mutations.

Cross-Resistance Patterns with Other Classes of Antibacterial Agents

Due to its unique mechanism of action, cross-resistance between this compound and other antibiotic classes is not typically expected. nih.gov However, there are some important considerations.

The cfr gene, as a mechanism of multi-drug resistance, can confer cross-resistance to phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics, in addition to oxazolidinones. semanticscholar.org While tedizolid often retains activity against cfr-positive strains, the presence of this gene can complicate treatment choices.

Pharmacodynamic interaction studies have shown that the combination of tedizolid with other orally bioavailable antimicrobials, such as rifampicin, doxycycline, and trimethoprim/sulfamethoxazole, generally results in indifferent activity for most strains tested. nih.gov However, antagonism has been observed when tedizolid is combined with moxifloxacin against some strains. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on Ent Tedizolid Phosphate

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, UPLC-MS/MS, TLC)

Chromatographic methods are indispensable for the analysis of ent-Tedizolid Phosphate (B84403). Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Thin-Layer Chromatography (TLC) are pivotal for both qualitative and quantitative assessments.

A key challenge in the analysis of ent-Tedizolid Phosphate is its separation from its active R-enantiomer, Tedizolid (B1663884) Phosphate. A Reverse-Phase HPLC (RP-HPLC) method has been developed for the enantiomeric separation and quantification of the S-enantiomer (this compound). japsonline.comresearchgate.net This method employs a chiral mobile phase additive, β-cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, allowing for their differential retention on an achiral stationary phase column (e.g., Phenyl-Hexyl). japsonline.com The resolution of the enantiomers is highly dependent on experimental conditions such as the pH of the mobile phase, the concentration of the chiral additive, and the column temperature. japsonline.com Optimal separation has been achieved at a pH of 7.0 and a column temperature of 20°C. japsonline.comresearchgate.net

For quantifying the active metabolite, tedizolid, in biological matrices like plasma or serum, both HPLC with fluorescence detection and UPLC-MS/MS methods have been established. nih.govnih.gov UPLC-MS/MS offers high sensitivity and selectivity, with a reported lower limit of quantification (LLOQ) as low as 0.74 ng/mL in rat plasma. nih.gov HPLC methods, while sometimes less sensitive, provide a robust and accessible alternative for routine analysis. longdom.org

Development and Validation of Stability-Indicating Methods

Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. For Tedizolid Phosphate, stability-indicating HPLC and TLC-densitometric methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. oup.comresearchgate.net

These methods effectively separate the intact drug from its degradation products formed under various stress conditions. oup.com A typical stability-indicating HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. oup.comresearchgate.net The validation of these methods encompasses parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). japsonline.comsciencegate.app

Quantification of this compound and its Metabolite (Tedizolid)

The quantification of this compound is often performed in the context of determining the enantiomeric purity of the active Tedizolid Phosphate drug substance. japsonline.com A validated RP-HPLC method using a β-cyclodextrin chiral additive demonstrated linearity for the S-enantiomer over a concentration range of 0.30 to 2.25 µg/mL, with an LOQ of 0.30 µg/mL. japsonline.comresearchgate.net

Tedizolid, the active metabolite, is the primary target for quantification in pharmacokinetic studies, as the phosphate prodrug is rapidly converted in vivo. nih.govresearchgate.net Highly sensitive UPLC-MS/MS methods have been developed for this purpose, capable of measuring tedizolid concentrations in various biological fluids. nih.govnii.ac.jp One such method for determining total and free tedizolid in human plasma was fully validated according to FDA guidelines. nii.ac.jp HPLC with fluorescence detection offers another validated approach, with a reported LLOQ of 0.025 µg/mL in human serum. nih.govresearchgate.net

Table 1: Example Chromatographic Conditions for Tedizolid Phosphate and Metabolite Analysis

TechniqueAnalyte(s)Stationary PhaseMobile PhaseDetectionReference
Chiral RP-HPLCTedizolid Phosphate EnantiomersPhenomenex Luna, Phenyl-Hexyl (250 x 4.6mm, 5µm)Aqueous buffer (pH 7.0, disodium (B8443419) hydrogen phosphate) with β-cyclodextrin, triethylamine, and acetonitrileUV japsonline.com
Stability-Indicating HPLCTedizolid Phosphate & DegradantsWaters Xselect HSS C18 (250 × 4.6 mm, 5 μm)Phosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, v/v)UV at 300 nm oup.comresearchgate.net
UPLC-MS/MSTedizolidAcquity UPLC BEH C18Acetonitrile:20 mM ammonium (B1175870) acetate (B1210297) (85:15, v/v)ESI+; MRM (m/z 371.09 > 343.10) nih.gov
HPLC-FluorescenceTedizolidODS Hypersil column (150 mm × 4.6 mm, 5 μm)0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0)Excitation: 300 nm, Emission: 340 nm nih.gov

Spectroscopic Characterization (e.g., Spectrofluorimetry, UV/Vis, FTIR, NMR, MS) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure and assessing the purity of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for structural elucidation, while Spectrofluorimetry, Ultraviolet-Visible (UV/Vis), and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information and are useful for quantification and purity assessment.

A highly sensitive and selective spectrofluorimetric method has been developed for the determination of Tedizolid Phosphate based on its native fluorescence. ekb.egekb.eg The method involves measuring the fluorescence intensity at 408 nm after excitation at 298 nm. ekb.egekb.eg This technique has demonstrated a wide linear range from 2–30 ng/mL, with a limit of detection of 0.13 ng/mL, making it suitable for analysis in both pharmaceutical dosage forms and human plasma. ekb.eg

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSn), is critical for confirming the molecular weight and fragmentation pattern of Tedizolid Phosphate and its degradation products. nih.gov Techniques like UPLC-MSn and LC-HRMS have been used to identify and characterize impurities and degradants, providing unambiguous structural information. nih.gov NMR spectroscopy is also employed to further confirm the structure of synthesized degradation products, providing definitive evidence of their chemical identity. nih.gov

Characterization of Degradation Products and Stability Studies under Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal)

Understanding the stability profile of a drug substance is a regulatory requirement and a critical part of the research and development process. Forced degradation studies are performed under various stress conditions, as mandated by ICH guidelines, to identify potential degradation products and establish degradation pathways.

For Tedizolid Phosphate, stress studies have shown that the compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. oup.comnih.gov However, it demonstrates relative stability under neutral, thermal, and photolytic stress. oup.comnih.govbohrium.com

Using UPLC-MSn and LC-HRMS, a total of four major degradation products were identified. nih.govbohrium.com The structures of these products were elucidated based on their mass spectrometric fragmentation patterns and accurate mass measurements. nih.gov Two of these degradation products were further synthesized and their structures confirmed by NMR spectroscopy. nih.gov This comprehensive characterization is vital for understanding the stability of the molecule and for ensuring the quality and safety of the drug substance by monitoring these impurities.

Table 2: Summary of Tedizolid Phosphate Stability under ICH Stress Conditions

Stress ConditionObservationReference
Acidic HydrolysisSignificant degradation nih.gov
Alkaline HydrolysisSignificant degradation nih.gov
Neutral HydrolysisRelatively stable nih.gov
Oxidative (e.g., H₂O₂)Significant degradation oup.comnih.gov
ThermalRelatively stable oup.comnih.gov
PhotolyticRelatively stable oup.comnih.gov

Nanocrystal Fabrication and Characterization for Enhanced Research Delivery Systems (e.g., Particle Size, Zeta Potential, Morphology)

The development of advanced drug delivery systems, such as nanocrystals, is a key area of pharmaceutical research aimed at improving the properties of drug compounds. While specific research on nanocrystal fabrication for this compound is not extensively detailed in the provided context, the principles and characterization techniques are broadly applicable from research on Tedizolid and other similar compounds.

Nanocrystal fabrication can enhance dissolution rates and bioavailability. The characterization of these nanocrystals is crucial to ensure their quality and performance. Key parameters include:

Particle Size and Polydispersity Index (PDI): Measured using techniques like dynamic light scattering (DLS), these parameters influence the dissolution rate and physical stability of the nanocrystal suspension.

Zeta Potential: Also measured by DLS, this indicates the magnitude of the electrostatic charge on the surface of the nanocrystals. A sufficiently high zeta potential is necessary to ensure electrostatic repulsion between particles, preventing aggregation and maintaining the stability of the suspension.

Morphology: The shape and surface characteristics of the nanocrystals are typically visualized using electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

These characterization methods are fundamental in the research and development of nanocrystal-based delivery systems for compounds like this compound, ensuring the formulation is optimized for potential research applications.

Preclinical Efficacy Studies in Non Human Infection Models

In vitro Activity Against Multidrug-Resistant Gram-Positive Pathogens (e.g., MRSA, VRE, Linezolid-Resistant Strains)

Tedizolid (B1663884) has consistently demonstrated potent in vitro activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Multiple studies have shown that tedizolid is generally four to eight times more potent than linezolid (B1675486) against staphylococci, enterococci, and streptococci. oup.comjmilabs.com This enhanced potency extends to challenging resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and even some linezolid-resistant strains. oup.comnih.gov

The activity of tedizolid is particularly noteworthy against linezolid-resistant strains where the resistance is mediated by the cfr (chloramphenicol-florfenicol resistance) gene. The cfr gene confers resistance through a non-mutational mechanism, and tedizolid has been shown to retain activity against many of these isolates. oup.comnih.gov For instance, in a study of linezolid-resistant MRSA, two isolates possessing the cfr gene had tedizolid MICs of 0.125 and 0.25 mg/L, compared to linezolid MICs of 8 and 16 mg/L. oup.com However, its activity may be reduced against linezolid-resistant strains where resistance is due to mutations in the 23S rRNA or ribosomal proteins.

The following table summarizes the comparative in vitro activity of tedizolid and linezolid against various multidrug-resistant Gram-positive pathogens from several studies.

Organism (Resistance Phenotype)AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Source(s)
MRSATedizolid0.12 - 0.250.25 - 0.5 jmilabs.comnih.govbjid.org.br
Linezolid1 - 22 jmilabs.comnih.gov
VRE (E. faecium)Tedizolid0.50.5 - 1 oup.comnih.gov
Linezolid22 - 4 oup.comnih.gov
VRE (E. faecalis)Tedizolid0.250.25 - 0.5 oup.comnih.gov
Linezolid22 oup.comnih.gov
Linezolid-Resistant MRSATedizolidN/ARange: 0.063 - 1 oup.com
LinezolidN/ARange: 8 - 16 oup.com

Efficacy in Murine Infection Models (e.g., Thigh, Lung, Pneumonia Models)

The in vivo efficacy of ent-tedizolid phosphate (B84403) has been extensively evaluated in various murine infection models, which are standard preclinical tools for assessing antimicrobial agents. These models have consistently highlighted the potency of tedizolid.

In neutropenic (immunosuppressed) murine thigh infection models, the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the key pharmacodynamic index linked to efficacy. oup.com Studies demonstrated that the presence of granulocytes (in immunocompetent mice) significantly enhances the activity of tedizolid, with a dose-response enhancement approximately 25-fold greater on average in non-neutropenic mice compared to neutropenic mice. oup.com In immunosuppressed mice infected with MRSA, tedizolid achieved stasis (halting of bacterial growth) at 72 hours at doses equivalent to the human clinical dose. nih.gov

In murine lung and pneumonia models, ent-tedizolid phosphate has also shown robust efficacy. In a hematogenous pulmonary infection model caused by MRSA, tedizolid significantly improved survival rates and reduced bacterial counts in the lungs compared to untreated controls. nih.gov Another study in a neutropenic murine pneumonia model found that the fAUC/MIC ratio required for a static effect was approximately 20. oup.com When compared to linezolid in a murine pneumococcal pneumonia model, tedizolid phosphate was found to be nearly three-fold more potent based on the 50% effective dose (ED₅₀) values. nih.gov

The table below summarizes key findings from various murine infection models.

Infection ModelPathogenKey Finding(s)Source(s)
Neutropenic ThighS. aureus (MRSA & MSSA)fAUC/MIC was the pharmacodynamically linked variable. Efficacy was enhanced ~25-fold in the presence of granulocytes. oup.com
Immunosuppressed ThighMRSAAchieved stasis at 72 hours with a human-equivalent dose. A decrease of up to 6 log CFU/thigh from baseline was observed. nih.gov
Pneumonia (Systemic)S. pneumoniae (Penicillin-Resistant)Tedizolid was 3- to 8-fold more potent than linezolid in protecting against lethal infection. nih.gov
Hematogenous PulmonaryMRSASignificantly improved survival rate and reduced bacterial lung counts compared to control. nih.gov

Activity against Specific Bacterial Species and Isolates (e.g., S. aureus, Enterococcus, Streptococcus, Clostridium difficile, Mycobacterium spp.)

Tedizolid's spectrum of activity covers a wide range of Gram-positive pathogens.

Staphylococcus aureus : Tedizolid is highly active against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) isolates. Its MIC₉₀ is consistently reported at 0.25 to 0.5 mg/L, which is four- to eight-fold lower than that of linezolid. jmilabs.comnih.gov

Enterococcus spp. : It demonstrates potent activity against both Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant isolates (VRE). The MIC₉₀ for E. faecalis is typically 0.25-0.5 mg/L, and for E. faecium, it is 0.5-1 mg/L. oup.comjmilabs.com

Streptococcus spp. : Tedizolid is active against various streptococcal species, including Streptococcus pneumoniae, β-hemolytic streptococci (e.g., S. pyogenes, S. agalactiae), and viridans group streptococci, with MIC₉₀ values generally at or below 0.5 mg/L. jmilabs.comnih.gov

Clostridium difficile : Initial in vitro studies have investigated tedizolid's activity against C. difficile. One study found a high prevalence of isolates with low MIC values to tedizolid, suggesting it may be a potential therapeutic agent for C. difficile infection, though further research is required. nih.gov

Mycobacterium spp. : Tedizolid has shown promising in vitro activity against several mycobacterial species. Against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, the MIC₅₀ and MIC₉₀ have been reported as 0.25 mg/L and 0.5 mg/L, respectively. nih.govnih.gov It has also demonstrated activity against rapidly growing mycobacteria, such as the Mycobacterium abscessus complex, with MICs two- to 16-fold lower than those of linezolid. frontiersin.org

In vitro Bacteriostatic vs. Bactericidal Activity Investigations

The classification of an antibiotic as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) is determined in vitro, typically by comparing the minimum inhibitory concentration (MIC) to the minimum bactericidal concentration (MBC) or through time-kill curve analysis. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4.

For tedizolid, in vitro time-kill studies have predominantly shown its activity to be bacteriostatic against most Gram-positive isolates, including MRSA and Enterococcus faecalis. nih.gov A time-kill study against MRSA demonstrated a reduction in bacterial growth of less than 3 log₁₀ colony-forming units (CFU)/mL at all tested concentrations, which is characteristic of bacteriostatic activity. thaiscience.info The maximum effect was observed at 8x MIC, with a 1.8 log₁₀ CFU/mL reduction from the initial inoculum at 12 hours. thaiscience.info

However, the distinction can be pathogen-dependent. For example, against S. pneumoniae, tedizolid has been shown to exert a bactericidal effect at higher concentrations, while it was bacteriostatic at its MIC. nih.gov This suggests that at concentrations achieved in certain body compartments, tedizolid may exhibit bactericidal activity against specific pathogens. Furthermore, the significant enhancement of its activity in the presence of neutrophils, as seen in murine models, suggests that the host immune system works synergistically with the drug to clear the infection, a crucial aspect of its in vivo efficacy that transcends simple in vitro bacteriostatic/bactericidal classifications. oup.com

Emerging Research Areas and Future Directions

Development of Novel Analogs with Enhanced Resistance Profiles

A primary focus of ongoing research is the development of novel analogs of ent-Tedizolid Phosphate (B84403) that can overcome existing and emerging resistance mechanisms. While tedizolid (B1663884) has shown potent activity against many linezolid-resistant strains, the potential for resistance development remains a concern.

Tedizolid's enhanced potency over linezolid (B1675486) is partly attributed to its modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, which allows for additional binding site interactions on the bacterial ribosome. nih.govnih.gov Research in this area is focused on further modifying these and other parts of the oxazolidinone scaffold to create new molecules with even greater affinity for the ribosomal target and activity against resistant strains.

One of the key advantages of tedizolid is its activity against strains harboring the horizontally transmissible cfr gene, which confers resistance to linezolid. mdpi.comnih.gov However, resistance to tedizolid can still emerge through mutations in the 23S rRNA or ribosomal proteins L3 and L4. nih.gov Therefore, the development of new analogs aims to create compounds that are less affected by these mutations.

Recent studies have explored the synthesis of novel oxazolidinone derivatives with various modifications. For example, researchers have synthesized and evaluated oxazolidinone-sulphonamide/amide conjugates and oxazolidinone derivatives containing a dithiocarbamate moiety to identify compounds with potent antibacterial activity. mdpi.comresearchgate.net Another study reported on a novel oxazolidinone, LCB01-0648, which demonstrated more potent in vitro activity against drug-susceptible and resistant Gram-positive cocci, including some linezolid-resistant strains, than linezolid. mdpi.com The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has also been explored as a potential source of new antimicrobial agents. mdpi.com

The following table summarizes the minimum inhibitory concentrations (MICs) for some novel oxazolidinone analogs against various bacterial strains, demonstrating the ongoing effort to enhance the activity of this class of antibiotics.

Compound/AnalogBacterial StrainMIC (μg/mL)
Oxazolidinone 2Bacillus subtilis1.17
Oxazolidinone 2Pseudomonas aeruginosa1.17
Oxazolidinone 3aBacillus subtilis1.17
Oxazolidinone 3aPseudomonas aeruginosa1.17
LCB01-0648Linezolid-resistant S. aureus (4 strains)2-4

This table is for illustrative purposes and includes data on novel oxazolidinone analogs, not all of which are direct derivatives of ent-Tedizolid Phosphate.

Combinatorial Research Strategies with Other Antimicrobial Agents

To enhance the efficacy of this compound, particularly against difficult-to-treat infections, and to potentially reduce the emergence of resistance, researchers are investigating its use in combination with other antimicrobial agents.

One study explored the in vitro combination of tedizolid with rifampicin against mature biofilms of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). The combination was found to significantly disaggregate the pre-formed biofilms, reduce their metabolic activity, and exert bactericidal activity. nih.gov Notably, tedizolid was able to completely prevent the emergence of resistance to rifampicin in this model. nih.gov

Another investigation assessed the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials, including rifampicin, trimethoprim/sulfamethoxazole, doxycycline, and moxifloxacin, against a panel of staphylococcal isolates. nih.gov The study found that the combination of tedizolid and rifampicin was the most likely to result in improved activity, though synergy was not observed for all isolates. nih.gov Conversely, the combination of tedizolid with moxifloxacin showed a risk of antagonism and should be avoided. nih.gov

These studies highlight the potential of combination therapy to enhance the utility of tedizolid, particularly in the context of biofilm-associated infections where monotherapy is often insufficient.

Investigation of this compound's Activity Against Atypical or Intracellular Pathogens in Research Models

The ability of an antibiotic to penetrate and act within host cells is crucial for the treatment of infections caused by intracellular pathogens. Research into the activity of this compound against such organisms is an important area of investigation.

A significant study in this area evaluated the intracellular activity of tedizolid phosphate against Mycobacterium tuberculosis, the causative agent of tuberculosis, within infected macrophages. escmid.org The results demonstrated that tedizolid significantly decreased the number of intracellular mycobacteria, with an efficacy comparable to that of established anti-tuberculosis agents like rifampin and moxifloxacin. escmid.org This finding is particularly noteworthy given the global health threat posed by multidrug-resistant tuberculosis.

While research on the activity of tedizolid against other atypical pathogens such as Legionella, Chlamydia, and Mycoplasma is not yet widely published, its demonstrated efficacy against the intracellular M. tuberculosis suggests that this is a promising area for future investigation. The ability to effectively target intracellular bacteria would represent a significant expansion of the therapeutic potential of this compound.

Application of in silico Modeling for Drug Discovery and Development

In silico modeling has become an indispensable tool in modern drug discovery and development, allowing for the rational design and prediction of the activity of new drug candidates before their synthesis and testing. In the context of this compound and the broader class of oxazolidinones, computational approaches are being actively used.

Molecular docking studies, for instance, are employed to predict how novel oxazolidinone analogs will bind to the bacterial ribosome. mdpi.com These studies help in understanding the molecular interactions between the drug and its target, which is crucial for designing compounds with enhanced affinity and specificity. By simulating the binding of different chemical structures to the ribosomal pocket, researchers can prioritize the synthesis of the most promising candidates.

Molecular dynamics simulations provide further insights by modeling the dynamic behavior of the drug-target complex over time, which can help in assessing the stability of the binding. mdpi.com Additionally, quantitative structure-activity relationship (QSAR) models are being developed to correlate the chemical structures of oxazolidinone derivatives with their antibacterial activity. These models can then be used to predict the activity of new, unsynthesized compounds.

These computational methods not only accelerate the drug discovery process but also contribute to a deeper understanding of the mechanisms of action and resistance at a molecular level.

Research into Prodrug Optimization and Delivery Systems for Targeted Research Applications (e.g., Nanoparticles)

This compound is itself a prodrug, designed to be rapidly converted to the active moiety, tedizolid, by phosphatases in the body. This design enhances its solubility and allows for both intravenous and oral administration. Building on this concept, researchers are exploring further prodrug optimizations and novel delivery systems to improve the therapeutic index and enable targeted delivery of tedizolid.

A significant area of this research is the development of nanoparticle-based delivery systems. One study focused on the development and evaluation of chitosan nanoparticles for the ocular delivery of tedizolid phosphate for the treatment of MRSA-related eye infections. nih.govnih.gov These nanoparticles were designed to prolong the retention of the drug on the ocular surface and achieve a more effective drug concentration. nih.govnih.gov

Another approach has been the development of positively charged nanocrystals of tedizolid phosphate for topical ocular application. ekb.eg These nanocrystals demonstrated significant antibacterial activity and improved ocular bioavailability in rabbits compared to a standard aqueous solution of the drug. ekb.eg

The table below summarizes key findings from a study on chitosan nanoparticles for ocular delivery of tedizolid phosphate.

ParameterAqueous SuspensionChitosan Nanoparticles
Drug Release (at 1 hour)82%~20%
Drug Release (at 12 hours)-78%
Transcorneal FluxLower2.4-fold higher

These innovative delivery systems hold the potential to expand the applications of this compound to new therapeutic areas and improve its efficacy in challenging-to-treat infections.

Metabolomic and Proteomic Studies related to this compound's Action

Metabolomic and proteomic studies, which involve the comprehensive analysis of the small-molecule metabolites and proteins within a cell, respectively, can provide invaluable insights into the detailed mechanisms of action of an antibiotic and the bacterial response to it.

At present, there is a limited body of published research specifically detailing the metabolomic and proteomic effects of this compound on bacteria. While the primary mechanism of action—inhibition of protein synthesis via binding to the 23S rRNA of the 50S ribosomal subunit—is well-established, these advanced analytical techniques could further elucidate the downstream consequences of this inhibition. nih.govnih.gov

Q & A

Q. How can researchers resolve inconsistencies in this compound’s reported binding affinity to bacterial ribosomes?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) under standardized buffer conditions (pH 7.0, 25°C). Compare dissociation constants (Kd_d) across studies and validate via molecular docking simulations (AutoDock Vina) using 50S ribosomal subunit structures (PDB ID: 3CPW). Address variability by controlling Mg2+^{2+} ion concentration (1–5 mM), which influences binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.